molecular formula C15H15NOS B185243 5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one CAS No. 109300-04-1

5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Katalognummer B185243
CAS-Nummer: 109300-04-1
Molekulargewicht: 257.4 g/mol
InChI-Schlüssel: KWGWZWVUVJIYCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its various applications. DMPT is a heterocyclic organic compound that contains a benzothiazole ring, which is a common structural motif in many biologically active molecules.

Wissenschaftliche Forschungsanwendungen

5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one has been widely studied for its potential applications in various fields of science. One of the most significant applications of 5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is its use as a feed additive for livestock. 5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one has been shown to increase the feed intake and growth rate of animals, leading to improved meat quality and increased profits for farmers. Additionally, 5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one has been studied for its potential use as a molluscicide, as it has been shown to be effective in killing snails and other mollusks that can transmit diseases to humans.

Wirkmechanismus

The mechanism of action of 5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is not fully understood, but it is believed to act as a potent attractant for animals. 5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is thought to activate the olfactory receptors in animals, leading to an increase in feed intake and growth rate. Additionally, 5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one has been shown to have an effect on the hypothalamic-pituitary-gonadal axis, leading to increased levels of luteinizing hormone and testosterone in animals.
Biochemical and Physiological Effects:
5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one has been shown to have various biochemical and physiological effects on animals. One of the most significant effects of 5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is its ability to increase the levels of luteinizing hormone and testosterone in animals, leading to improved reproductive performance. Additionally, 5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one has been shown to increase the levels of growth hormone and insulin-like growth factor-1, leading to increased growth rate and improved meat quality in animals.

Vorteile Und Einschränkungen Für Laborexperimente

5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level, making it ideal for use in biochemical and physiological studies. Additionally, 5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one has a long shelf life and is stable under a wide range of conditions, making it easy to store and transport. However, one limitation of 5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is its relatively high cost, which may limit its use in some experiments.

Zukünftige Richtungen

There are several future directions for research on 5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one. One area of research is the development of more efficient and cost-effective synthesis methods for 5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one. Additionally, further studies are needed to fully understand the mechanism of action of 5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one and its effects on animals. Finally, there is a need for more research on the potential applications of 5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one in other fields, such as medicine and agriculture.
Conclusion:
In conclusion, 5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its various applications. 5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one has been studied for its potential use as a feed additive for livestock, as a molluscicide, and for its effects on the hypothalamic-pituitary-gonadal axis. 5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one has several advantages for use in lab experiments, but its high cost may limit its use in some experiments. Future research on 5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one should focus on developing more efficient synthesis methods, understanding its mechanism of action, and exploring its potential applications in other fields.

Synthesemethoden

5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one can be synthesized through a multistep process that involves the reaction of 2-aminobenzenethiol with methyl acrylate to form 2-methylthio-3-phenylacrylic acid. This intermediate is then cyclized in the presence of a Lewis acid catalyst to form 5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one. The overall yield of this synthesis method is approximately 30%.

Eigenschaften

CAS-Nummer

109300-04-1

Produktname

5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Molekularformel

C15H15NOS

Molekulargewicht

257.4 g/mol

IUPAC-Name

5,5-dimethyl-2-phenyl-4,6-dihydro-1,3-benzothiazol-7-one

InChI

InChI=1S/C15H15NOS/c1-15(2)8-11-13(12(17)9-15)18-14(16-11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI-Schlüssel

KWGWZWVUVJIYCG-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)C3=CC=CC=C3)C

Kanonische SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)C3=CC=CC=C3)C

Synonyme

7(4H)-Benzothiazolone, 5,6-dihydro-5,5-diMethyl-2-phenyl-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.